1-Chloronaphthalene-2-methanol
Description
Contextualization of Substituted Naphthalenes in Organic Chemistry Research
Substituted naphthalenes are a cornerstone of modern organic chemistry, valued for their presence in a wide range of bioactive agents and as versatile building blocks in synthetic chemistry. researchgate.net The development of efficient and regioselective methods for their synthesis has been a persistent area of focus, as the substitution pattern on the naphthalene (B1677914) ring system profoundly influences the molecule's physical, chemical, and biological properties. nih.govnih.gov
Traditional approaches to synthesizing polysubstituted naphthalenes often rely on electrophilic aromatic substitution. However, controlling the regiochemistry of these reactions can be challenging. researchgate.netnih.gov To overcome this, researchers have developed various de novo strategies, including rearrangements, condensation reactions, and transition-metal-catalyzed C-H activation, which allow for the construction of the naphthalene skeleton with predetermined substitution patterns. researchgate.netacs.org These methods have significantly expanded the accessible chemical space of substituted naphthalenes, enabling the synthesis of complex and highly functionalized derivatives. nih.govacs.org
The importance of substituted naphthalenes extends to materials science, where they are investigated for their electronic and optical properties, finding use in the development of novel organic materials. nih.govnih.gov Halogenated naphthalenes, in particular, are valuable intermediates in organic synthesis, serving as precursors for cross-coupling reactions to form more complex architectures. nih.gov
Structural Significance and Potential Research Avenues for 1-Chloronaphthalene-2-methanol
The structure of this compound, featuring a chlorine atom at the C1 position and a hydroxymethyl group at the C2 position of the naphthalene ring, is of considerable interest. This specific arrangement of substituents, known as a peri-substitution pattern when substituents are at the 1 and 8 positions, often leads to unique steric and electronic interactions. While this compound itself is a 1,2-disubstituted naphthalene, the principles of steric hindrance and electronic effects between adjacent substituents are highly relevant.
The presence of both a chloro and a methanol (B129727) group on adjacent carbons of the naphthalene core suggests several potential research avenues:
Intramolecular Interactions: The proximity of the chloro and hydroxymethyl groups could lead to intramolecular hydrogen bonding or other non-covalent interactions, influencing the compound's conformation and reactivity.
Synthetic Utility: The hydroxymethyl group can be a versatile handle for further synthetic transformations, allowing for the introduction of a wide variety of functional groups. The chlorine atom can also participate in various coupling reactions, making this compound a potentially valuable building block for the synthesis of more complex molecules.
Biological Activity Screening: Many substituted naphthalenes exhibit biological activity. The specific combination of a chloro and a hydroxymethyl group in this compound warrants investigation into its potential pharmacological or agrochemical properties.
Materials Science Applications: The naphthalene core, combined with the potential for hydrogen bonding and further functionalization, could make this compound or its derivatives interesting candidates for the development of new organic materials with specific optical or electronic properties.
Overview of Current Research Gaps and Objectives for this compound
Despite the broad interest in substituted naphthalenes, a detailed survey of the scientific literature reveals a significant research gap concerning this compound. While its constituent parts, 1-chloronaphthalene (B1664548) and naphthalene methanol derivatives, have been studied, the combined molecule remains largely unexplored. wikipedia.orgchemicalbook.comacs.orgacs.orgrsc.orgnih.govnih.govresearchgate.netsigmaaldrich.comthermofisher.comacs.orgindustrialchemicals.gov.ausigmaaldrich.comresearchgate.net
The primary research gaps include:
Synthesis and Characterization: There is a lack of established, high-yielding synthetic routes specifically for this compound. Detailed characterization of its spectroscopic and physicochemical properties is also limited.
Reactivity Studies: The chemical reactivity of this compound, particularly how the two substituents influence each other's reactivity, has not been systematically investigated.
Exploration of Properties: There is a dearth of research into the potential biological, optical, or electronic properties of this compound.
Future research objectives for this compound should therefore focus on:
Developing efficient and scalable synthetic protocols.
Conducting a thorough characterization of its structural and physical properties using modern analytical techniques.
Investigating its reactivity in a variety of organic transformations.
Screening for potential applications in medicinal chemistry, materials science, and other relevant fields.
By addressing these research gaps, the scientific community can unlock the full potential of this compound and contribute to the broader understanding of substituted naphthalene chemistry.
Data Tables
Table 1: Physicochemical Properties of Related Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 1-Chloronaphthalene | C₁₀H₇Cl | 162.62 | -20 | 263 |
| 2-Chloronaphthalene (B1664065) | C₁₀H₇Cl | 162.62 | 59.5 | 259 |
| Naphthalene | C₁₀H₈ | 128.17 | 80.26 | 218 |
| Methanol | CH₄O | 32.04 | -97.6 | 64.7 |
Data sourced from various chemical databases. wikipedia.orgnih.govnih.govresearchgate.net
Table 2: Research Focus on Naphthalene Derivatives
| Research Area | Key Findings |
| Synthesis of Substituted Naphthalenes | Development of regioselective methods to control substituent placement is crucial. researchgate.netnih.gov |
| C-H Functionalization | Transition-metal-catalyzed C-H activation is a powerful tool for building complex naphthalene skeletons. acs.org |
| Materials Science | Naphthalene derivatives are explored for their electronic and optical properties in organic materials. nih.govnih.gov |
| Biological Activity | Many substituted naphthalenes serve as important pharmacophores in drug discovery. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H9ClO |
|---|---|
Molecular Weight |
192.64 g/mol |
IUPAC Name |
(1-chloronaphthalen-2-yl)methanol |
InChI |
InChI=1S/C11H9ClO/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-6,13H,7H2 |
InChI Key |
XKAXRTVKXFLWLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2Cl)CO |
Origin of Product |
United States |
Synthetic Methodologies for 1 Chloronaphthalene 2 Methanol
Retrosynthetic Analysis of 1-Chloronaphthalene-2-methanol
A retrosynthetic analysis of this compound suggests two primary logical bond disconnections. The target molecule can be conceptually disassembled by breaking either the carbon-chlorine bond or the carbon-carbon bond of the hydroxymethyl group.
Route A: This route involves the disconnection of the C2-CH₂OH bond. The immediate precursor, or "synthon," would be a 1-chloronaphthalene (B1664548) cation and a hydroxymethyl anion equivalent. In a forward synthesis, this translates to the functionalization of 1-chloronaphthalene. This approach relies on the ability to selectively introduce a functional group at the C2 position of an already chlorinated naphthalene (B1677914) ring.
Route B: An alternative disconnection targets the C1-Cl bond. This approach considers (2-hydroxymethyl)naphthalene as the key intermediate. The forward synthesis would then involve the selective chlorination of this intermediate at the C1 position. This strategy hinges on the directing effects of the existing hydroxymethyl group to achieve the desired regiochemistry for the chlorination step.
A third, more fundamental approach involves the construction of the substituted naphthalene ring itself from acyclic or simpler cyclic precursors, a method known as benzannulation. nih.govacs.org This allows for the incorporation of the required substituents at the desired positions during the ring-forming process.
Development of Novel Synthetic Pathways
The development of synthetic routes to this compound is fundamentally a challenge in controlling regioselectivity on the naphthalene core. nih.govresearchgate.net Traditional electrophilic aromatic substitution on naphthalene can be difficult to control, often leading to mixtures of isomers. researchgate.net Consequently, modern synthetic chemistry has focused on developing more precise methodologies.
Strategies for Regioselective Functionalization of Naphthalene
Achieving regioselective functionalization is paramount in naphthalene chemistry. nih.gov Over the past decade, significant research has been dedicated to developing new methods for directly introducing various functional groups at specific positions on the naphthalene ring. nih.gov
Strategies often rely on:
Directed C-H Activation: This powerful strategy uses a directing group already present on the naphthalene scaffold to guide a metal catalyst to a specific C-H bond, enabling its functionalization. nih.gov
Benzannulation Reactions: These methods construct the aromatic ring from smaller fragments, allowing for a high degree of control over the final substitution pattern. For instance, the regioselective benzannulation of haloalkynes provides a modular approach to polyhalogenated naphthalenes, which can then be further derivatized. nih.gov Research has demonstrated the synthesis of complex substituted naphthalenes through regiocontrolled benzannulation, followed by cross-coupling reactions to install various functional groups. acs.orgnih.gov
Control of Electrophilic Aromatic Substitution: While challenging, the regioselectivity of traditional electrophilic substitutions can be influenced by the directing effects of existing substituents and careful control of reaction conditions. researchgate.net
Introduction of the Hydroxymethyl Moiety
Several methods exist for the introduction of a -CH₂OH group onto an aromatic ring, which can be adapted for naphthalene systems.
Formylation Followed by Reduction: A common two-step sequence involves first introducing a formyl group (-CHO) via electrophilic substitution, such as the Gattermann-Koch or Vilsmeier-Haack reaction. The resulting naphthaldehyde is then reduced to the primary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation. smolecule.com
Friedel-Crafts Alkylation: Direct introduction of the hydroxymethyl group can be attempted using Friedel-Crafts alkylation with formaldehyde (B43269) or its derivatives. However, this method requires careful control to prevent over-alkylation and other side reactions. smolecule.com
Chloromethylation: The Blanc reaction introduces a chloromethyl group (-CH₂Cl) using formaldehyde and hydrogen chloride, typically with a Lewis acid catalyst. quimicaorganica.org This group can then be hydrolyzed to the desired hydroxymethyl functionality. This method is applicable to various aromatic compounds, including naphthalene. quimicaorganica.org
Reduction of Carboxylic Acid Derivatives: If a carboxyl group is present at the desired position (e.g., 1-chloro-2-naphthoic acid), it can be reduced to the hydroxymethyl group. This often involves conversion to an ester or acid chloride followed by reduction with a powerful hydride reagent like lithium aluminum hydride.
Selective Chlorination Approaches
When the synthetic strategy involves chlorinating a naphthalene precursor, achieving regioselectivity is critical.
Direct Chlorination: Naphthalene can be directly chlorinated using chlorine gas in the presence of a catalyst like zinc or iron. smolecule.comchemicalbook.com However, this reaction typically produces a mixture of 1-chloronaphthalene and 2-chloronaphthalene (B1664065), along with more highly chlorinated byproducts. chemicalbook.com Separating the desired isomer can be challenging.
Directed Chlorination: For substrates already containing a directing group, such as an amide, palladium-catalyzed C-H halogenation can achieve high regioselectivity. By choosing the appropriate directing group or reaction intermediate (e.g., an aromatic imine), the chlorination can be switched between different positions on the naphthalene ring. researchgate.net
Modern Chlorinating Agents: To avoid the harshness and lack of selectivity of chlorine gas, milder and more selective reagents have been developed. N-chlorodialkylamines (e.g., N-chloromorpholine) in strongly acidic solutions are effective and highly selective monochlorinating agents for electron-rich aromatic compounds. orgsyn.org Another approach uses a combination of phenyliodine(bis-trifluoroacetate) (PIFA) and an alkali metal chloride for mild chlorination of aromatic hydrocarbons. uab.cat These methods offer greater control and often lead to a single, desired monochlorinated product. orgsyn.org
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
Optimizing reaction parameters such as solvent, temperature, reaction time, and catalyst loading is crucial for maximizing the yield and purity of the target compound. For instance, in multi-component reactions used to build complex heterocyclic systems, screening different solvents like methanol (B129727), ethanol (B145695), and n-butanol, and comparing conventional heating with microwave irradiation can significantly impact reaction efficiency and yield. frontiersin.org
Catalyst Screening and Ligand Design
The choice of catalyst and, where applicable, its associated ligands, is a key factor in the success of many modern synthetic transformations, particularly in cross-coupling and C-H activation reactions.
Palladium-catalyzed reactions are frequently used in the synthesis of substituted naphthalenes. acs.org The Suzuki-Miyaura cross-coupling, for example, is a powerful tool for forming carbon-carbon bonds. The efficiency and selectivity of this reaction are highly dependent on the palladium catalyst and the phosphine (B1218219) ligand used. A study on the synthesis of a "naphthaleman family" demonstrated the use of different catalytic systems for Suzuki-Miyaura couplings on a chloronaphthalene scaffold. acs.orgnih.gov
The data below, derived from synthetic procedures for naphthaleman derivatives, illustrates how different catalyst-ligand-base combinations are selected for specific coupling partners to achieve high yields. nih.gov
Similarly, screening Lewis acid catalysts such as ZrCl₄, ZnCl₂, and Brønsted acids like p-toluenesulfonic acid (p-TsOH) is a common strategy to find the optimal conditions for acid-catalyzed reactions. frontiersin.org The selection is guided by factors like reaction time, temperature, and yield, ultimately identifying the most efficient system for the desired transformation. frontiersin.org
Solvent Effects on Reaction Outcomes
The choice of solvent is a critical parameter in the synthesis of this compound, as it can significantly influence reaction rates, yields, and the profile of by-products. The solvent's properties, such as polarity, proticity, and its ability to dissolve reactants and stabilize intermediates, play a pivotal role.
Detailed Research Findings:
While specific studies detailing solvent effects on the direct synthesis of this compound are not extensively documented in publicly available literature, valuable insights can be drawn from related processes involving the precursor, 1-chloronaphthalene. For instance, research on the photoconversion of 1-chloronaphthalene demonstrates a strong solvent dependency. The rate of photoconversion was found to vary significantly across different organic solvents, highlighting the role of solvent-solute interactions. researchgate.net The observed order of reaction rates was: dimethyl sulfoxide (B87167) > methanol > acetonitrile (B52724) > ethanol > dichloromethane (B109758) > toluene (B28343) > n-hexane > acetone (B3395972). researchgate.net This suggests that both the hydrogen-donating ability and electron-withdrawing potential of the solvent can affect reaction pathways involving the 1-chloronaphthalene molecule. researchgate.net
In the context of its synthesis via electrophilic substitution, polar aprotic solvents like N,N-dimethylformamide (DMF) or polar protic solvents could be employed. Polar solvents can help to stabilize charged intermediates (such as carbocations) that may form during the reaction, potentially increasing the reaction rate. However, protic solvents like alcohols could also compete with the naphthalene ring as a nucleophile, leading to undesired side reactions. Aromatic solvents like 1-chloronaphthalene itself have been used as high-boiling point solvents in other syntheses, such as for phthalocyanine (B1677752) complexes. core.ac.uk The choice often involves a trade-off between reactant solubility, reaction rate, and the suppression of side reactions.
Table 1: Effect of Different Solvents on the Photoconversion Rate of 1-Chloronaphthalene This table illustrates the relative reaction rates of a process involving the precursor, 1-chloronaphthalene, in various solvents as a proxy for understanding solvent interactions.
| Solvent | Relative Reaction Rate | Solvent Type |
| Dimethyl Sulfoxide (DMSO) | Highest | Polar Aprotic |
| Methanol | High | Polar Protic |
| Acetonitrile | Moderate-High | Polar Aprotic |
| Ethanol | Moderate | Polar Protic |
| Dichloromethane | Moderate-Low | Polar Aprotic |
| Toluene | Low | Nonpolar |
| n-Hexane | Very Low | Nonpolar |
| Acetone | Lowest | Polar Aprotic |
| Data derived from a study on the photoconversion of 1-chloronaphthalene. researchgate.net |
Isolation and Purification Protocols for this compound
Following the chemical synthesis, a systematic protocol is required to isolate the target compound, this compound, from the crude reaction mixture and purify it to the desired specification. This process typically involves several standard laboratory techniques.
Detailed Research Findings:
The purification process begins after the reaction is deemed complete. A common first step is to quench the reaction, often by adding water or a saturated aqueous solution like sodium bicarbonate to neutralize any remaining acid catalyst. acs.org
Extraction: The target compound is an organic molecule and is expected to be insoluble in water. smolecule.com Therefore, it can be separated from the aqueous phase by liquid-liquid extraction. A water-immiscible organic solvent, such as dichloromethane, chloroform, or ethyl acetate, is added to the mixture. acs.org The this compound partitions into the organic layer, while inorganic salts and water-soluble impurities remain in the aqueous layer. The process is usually repeated several times to maximize the recovery of the product.
Washing and Drying: The combined organic extracts are then washed with water and subsequently with brine (a saturated solution of sodium chloride) to remove residual water-soluble impurities and to begin the drying process. acs.org The organic layer is then dried over an anhydrous drying agent, such as anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), to remove all traces of water. acs.org
Solvent Removal: After filtering off the drying agent, the solvent is removed from the extract, typically using a rotary evaporator under reduced pressure. This leaves the crude solid or oily product.
Final Purification: The crude product is then purified using one or more of the following techniques:
Crystallization: This is a highly effective method for purifying solid compounds. The crude product is dissolved in a minimum amount of a suitable hot solvent or solvent mixture. As the solution cools, the solubility of the product decreases, and it crystallizes out, leaving impurities behind in the solution. For related chloronaphthalene isomers, solvents like methanol and acetone have been used for crystallization. google.com
Column Chromatography: For more challenging separations or to achieve very high purity, column chromatography is the method of choice. The crude product is loaded onto a column packed with a stationary phase, most commonly silica (B1680970) gel. core.ac.uk A solvent or a mixture of solvents (the mobile phase or eluent), such as a gradient of hexane (B92381) and ethyl acetate, is then passed through the column. Components of the mixture separate based on their differential adsorption to the stationary phase, allowing for the collection of pure fractions of this compound.
Table 3: Summary of a General Purification Protocol
| Step | Procedure | Purpose |
| 1. Quenching | Addition of water or aqueous base (e.g., NaHCO₃) to the reaction mixture. | To stop the reaction and neutralize any acid catalyst. acs.org |
| 2. Extraction | Transfer to a separatory funnel and extract with a water-immiscible organic solvent (e.g., Dichloromethane). | To separate the organic product from the aqueous phase and water-soluble impurities. acs.org |
| 3. Washing/Drying | Wash the organic layer with water and brine, then treat with an anhydrous salt (e.g., Na₂SO₄). | To remove residual impurities and traces of water from the organic extract. acs.org |
| 4. Concentration | Remove the extraction solvent under reduced pressure (e.g., using a rotary evaporator). | To isolate the crude, non-volatile product from the volatile solvent. |
| 5. Purification | Employ techniques like crystallization or column chromatography. | To separate the target compound from by-products and unreacted starting materials, yielding the pure substance. core.ac.ukgoogle.com |
Chemical Reactivity and Mechanistic Studies of 1 Chloronaphthalene 2 Methanol
Reactivity Profile of the Chlorinated Naphthalene (B1677914) Core
The chlorinated naphthalene core of 1-chloronaphthalene-2-methanol is characterized by the interplay between the electron-rich naphthalene ring system and the electron-withdrawing chlorine substituent. This dynamic dictates its susceptibility to various substitution patterns.
Nucleophilic Aromatic Substitution Reactions
Aromatic rings are typically nucleophilic; however, the presence of electron-withdrawing groups can render them susceptible to nucleophilic attack. wikipedia.org In the case of this compound, the chlorine atom can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. The success of these reactions is often dependent on the presence of activating groups, such as nitro groups, positioned ortho or para to the halide, which help to stabilize the negatively charged intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com
While specific studies on SNAr reactions of this compound are not extensively documented in the provided search results, the general principles of SNAr suggest that strong nucleophiles would be required to displace the chloride. The reactivity could be enhanced by the presence of additional electron-withdrawing substituents on the naphthalene ring. wikipedia.org The reaction of 1-chloronaphthalene (B1664548) with methanolic potassium hydroxide (B78521) has been observed to proceed via an electron transfer mechanism, suggesting an alternative pathway to direct substitution. cdnsciencepub.com
Palladium-Catalyzed Cross-Coupling Reactions for Derivatization
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl chlorides are valuable substrates due to their wide availability. nih.govnobelprize.org The chlorine atom on the this compound core serves as a handle for various palladium-catalyzed transformations, including Suzuki, Negishi, and other cross-coupling reactions. nobelprize.orgrsc.org These reactions typically involve the oxidative addition of the aryl chloride to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product. nobelprize.org
Although specific examples involving this compound are not detailed in the provided search results, the reactivity of the closely related 1-chloronaphthalene is well-established. For instance, 1-chloronaphthalene can undergo borylation reactions catalyzed by an iron-alkoxide system, indicating its utility in forming carbon-boron bonds which can be further functionalized. u-tokyo.ac.jp The development of sterically bulky and electron-rich phosphine (B1218219) ligands has enabled efficient cross-coupling reactions of unactivated aryl chlorides at room temperature. nih.gov
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with Aryl Chlorides
| Reaction Type | Catalyst/Ligand | Substrate Example | Coupling Partner | Product Type |
|---|---|---|---|---|
| Deprotonative Cross-Coupling | Pd-NiXantphos | 3-Chlorophenol | Fluorene | Triarylmethane |
| Borylation | Iron Salt/Alkoxide | 1-Chloronaphthalene | Bis(pinacolato)diboron | Borylated Naphthalene |
| General Cross-Coupling | Palladium/Phosphine Ligands | Aryl Chlorides | Organometallic Reagents | Biaryls, etc. |
This table illustrates the types of cross-coupling reactions applicable to aryl chlorides, which are analogous to the potential reactivity of this compound.
Electrophilic Aromatic Substitution Reactions
The naphthalene ring system is inherently reactive towards electrophiles, and substitution reactions like nitration, halogenation, and sulfonation are common. wordpress.commasterorganicchemistry.com The position of electrophilic attack is influenced by the existing substituents. For naphthalene itself, the α-position (C1, C4, C5, C8) is generally favored over the β-position (C2, C3, C6, C7) due to the formation of a more stable carbocation intermediate. wordpress.com
In this compound, the chlorine atom is an ortho-, para-directing deactivator, while the hydroxymethyl group (-CH₂OH) is a weak ortho-, para-directing activator. The interplay of these two groups will direct incoming electrophiles. For instance, chlorination of naphthalene can lead to the formation of 1-chloronaphthalene, and further chlorination is possible. acs.orgwikipedia.org Studies on the electrophilic chlorination of naphthalene have shown that copper(II) chloride is a highly active catalyst for this transformation. acs.org The electrophilic substitution on substituted naphthalenes can be complex, sometimes involving rearrangements. rsc.org
Transformations Involving the Primary Alcohol Functional Group
The primary alcohol group (-CH₂OH) at the 2-position of the naphthalene ring offers a versatile site for a variety of chemical modifications.
Selective Oxidation Reactions to Aldehydes and Carboxylic Acids
The primary alcohol of this compound can be selectively oxidized to either the corresponding aldehyde, 1-chloronaphthalene-2-carbaldehyde (B77627), or the carboxylic acid, 1-chloro-2-naphthalenecarboxylic acid. chemsynthesis.comresearchgate.netnih.gov The choice of oxidizing agent and reaction conditions determines the final product.
The selective oxidation of alcohols to aldehydes is a fundamental transformation in organic synthesis. mdpi.com Various catalytic systems, often based on transition metals like iron molybdate, are employed for such oxidations. mdpi.comrsc.org For instance, bifunctional catalysts can facilitate the oxidation of methanol (B129727) to formaldehyde (B43269), which can then undergo further reactions. rsc.org While direct examples for this compound are not provided, the synthesis of 1-chloronaphthalene-2-carbaldehyde is known, implying the successful oxidation of the primary alcohol. chemsynthesis.comnih.govuni.lu
Further oxidation of the aldehyde or direct, more vigorous oxidation of the alcohol yields the carboxylic acid. The synthesis of various chlorinated 2-naphthoic acid analogs has been reported, highlighting the accessibility of this class of compounds. researchgate.net
Table 2: Oxidation Products of this compound
| Starting Material | Oxidation Product | IUPAC Name |
|---|---|---|
| This compound | Aldehyde | 1-Chloronaphthalene-2-carbaldehyde |
| This compound | Carboxylic Acid | 1-Chloro-2-naphthalenecarboxylic acid |
Esterification and Etherification Reactions
The primary alcohol functional group readily undergoes esterification and etherification reactions. Esterification involves the reaction of the alcohol with a carboxylic acid or its derivative (e.g., acid chloride, anhydride) to form an ester. This reaction is typically catalyzed by an acid.
Etherification involves the formation of an ether linkage. One common method is the Williamson ether synthesis, where the alcohol is first deprotonated to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. While specific examples detailing the esterification or etherification of this compound were not found in the search results, these are standard transformations for primary alcohols. sciencemadness.org The synthesis of methyl 2-(1-chloronaphthalen-2-yl)acetate, an ester derivative, is documented, indicating that such transformations are feasible. google.com
Absence of Published Research on the Chemical Reactivity of this compound
Despite a comprehensive search of scientific literature, no specific research detailing the chemical reactivity of this compound, including its dehydration, elimination, intramolecular reactions, and rearrangement pathways, could be located. The body of available scientific knowledge does not appear to contain dedicated studies on the kinetic and spectroscopic analysis of this particular compound's reactions.
While general principles of organic chemistry allow for predictions of potential reactivity based on the compound's structure—a chlorinated naphthalene ring with a methanol substituent—the absence of specific experimental or theoretical data prevents a detailed and scientifically accurate discussion as requested. For instance, the presence of a hydroxyl group suggests that dehydration to form a vinylnaphthalene derivative is a plausible reaction under acidic conditions. Similarly, elimination reactions could be induced under basic conditions. However, without published research, any discussion of reaction mechanisms, potential for rearrangements, or kinetic parameters would be purely speculative and would not meet the required standards of a scientific article based on documented findings.
Information on related compounds, such as other chloronaphthalene isomers or hydroxymethylnaphthalenes, is available. For example, studies on the photoreduction and photodecomposition of 1-chloronaphthalene and 2-chloronaphthalene (B1664065) in various solvents have been published. Research also exists on the synthesis and reactions of related precursors like 1-chloronaphthalene-2-carboxylic acid and 1-chloromethylnaphthalene. Nevertheless, this information does not directly address the specific reactivity of the title compound, this compound.
Due to the lack of specific data in the scientific literature, it is not possible to construct an article with the requested detailed sections on the chemical reactivity, mechanistic studies, and associated data tables for this compound.
A comprehensive search for detailed spectroscopic data for the compound This compound (CAS No. 78556-99-7) was conducted to generate an article based on the provided outline. However, specific experimental or detailed research findings for the following analytical techniques could not be located in the available scientific literature and databases:
Proton Nuclear Magnetic Resonance (¹H NMR) Assignments
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization
Two-Dimensional NMR Correlation Studies (COSY, HSQC, HMBC)
Fourier Transform Infrared (FT-IR) Spectroscopy
Raman Spectroscopy for Molecular Vibrations
The search included queries for the compound name, its CAS number, and terms related to its synthesis and spectroscopic characterization. While general information and data for related compounds such as 1-chloronaphthalene and other naphthalene derivatives are available, the specific, in-depth analytical data required to construct the detailed article on this compound is not present in the accessed resources.
Therefore, it is not possible to generate the requested scientific article with the specified structure, data tables, and detailed research findings at this time due to the absence of the necessary source material.
Spectroscopic Characterization and Advanced Structural Analysis of 1 Chloronaphthalene 2 Methanol
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy provides critical insights into the molecular orbital energies of 1-Chloronaphthalene-2-methanol.
The UV-Vis spectrum of this compound is dominated by the electronic transitions of its naphthalene (B1677914) core. The absorption of UV radiation promotes electrons from lower-energy bonding (π) or non-bonding (n) orbitals to higher-energy anti-bonding (π) orbitals. uobabylon.edu.iq For aromatic systems like naphthalene, the most significant transitions are π → π. libretexts.org
While specific experimental data for this compound is not widely published, its spectral characteristics can be inferred from the parent compound, 1-chloronaphthalene (B1664548), and other substituted naphthalenes. The naphthalene chromophore typically displays three distinct absorption bands. The presence of the chlorine atom and the hydroxymethyl group as substituents is expected to cause slight shifts in the absorption maxima (λ_max) compared to unsubstituted naphthalene. Specifically, the -CH₂OH group is a weak auxochrome and may induce a minor bathochromic (red) shift.
Studies on related compounds show that polychlorinated naphthalenes exhibit moderate absorption in the region above 300 nm due to π-π* transitions. iwaponline.com For instance, charge transfer complexes involving 1-chloronaphthalene show distinct absorption bands in the visible region, highlighting the electronic behavior of the chloronaphthalene moiety. nih.gov
Table 1: Predicted UV-Vis Absorption Data for this compound
| Electronic Transition | Predicted Wavelength Range (nm) | Molar Absorptivity (ε) |
|---|---|---|
| ¹Lₐ ← ¹A (p-band) | 220 - 250 | High |
| ¹Lₑ ← ¹A (α-band) | 260 - 300 | Medium |
Note: The data in this table is predictive, based on the known spectroscopic behavior of the naphthalene chromophore and the expected influence of its substituents.
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed photons. For this compound, excitation at a wavelength corresponding to one of its absorption bands would lead to the emission of light at a longer wavelength (a Stokes shift).
The fluorescence properties are intrinsically linked to the naphthalene ring system. Studies on the photoconversion of 1-chloronaphthalene in aqueous solutions have utilized its fluorescent properties for detection, with excitation and emission wavelengths set around 280 nm and 335 nm, respectively. iwaponline.com The introduction of the methanol (B129727) group at the 2-position is not expected to quench fluorescence and should allow the compound to remain a viable fluorophore, with potentially minor shifts in the emission spectrum due to its electronic influence.
Table 2: Predicted Fluorescence Data for this compound
| Parameter | Predicted Value |
|---|---|
| Excitation Wavelength (λ_ex) | ~280 nm |
| Emission Wavelength (λ_em) | ~335 nm |
Note: This data is based on experimental values for the closely related compound 1-chloronaphthalene. iwaponline.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. libretexts.org For this compound (C₁₁H₉ClO), the molecular weight is 192.64 g/mol . smolecule.com
In a mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak will appear at m/z 194, with an intensity about one-third of the M⁺ peak at m/z 192. docbrown.infoccea.org.uk
The fragmentation of the molecular ion provides structural information. Key fragmentation pathways for this compound are predicted to involve the loss of the substituents.
Predicted Fragmentation Pathways:
Loss of Chlorine: A fragment ion resulting from the loss of a chlorine radical ([M-Cl]⁺) would be observed at m/z 157.
Loss of Hydroxymethyl Group: Cleavage of the CH₂OH group would lead to a fragment at m/z 161 ([M-CH₂OH]⁺).
Loss of HCl: Elimination of a molecule of hydrogen chloride would produce a fragment at m/z 156 ([M-HCl]⁺).
Formation of Naphthylmethyl Cation: The peak corresponding to the naphthylmethyl cation ([C₁₀H₇CH₂]⁺) at m/z 141 is also a likely fragment.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Predicted Ion | Significance |
|---|---|---|
| 192/194 | [C₁₁H₉³⁵ClO]⁺ / [C₁₁H₉³⁷ClO]⁺ | Molecular Ion (M⁺) / M+2 Isotope Peak |
| 157 | [C₁₁H₉O]⁺ | Loss of Chlorine radical (·Cl) |
| 161 | [C₁₀H₇Cl]⁺ | Loss of Hydroxymethyl radical (·CH₂OH) |
| 141 | [C₁₁H₉]⁺ | Naphthylmethyl cation |
Note: The fragmentation pattern is predictive and based on established principles of mass spectrometry. whitman.edu
X-ray Diffraction Studies for Solid-State Structure Determination
X-ray diffraction on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing data on bond lengths, bond angles, and intermolecular interactions.
Currently, there are no published single-crystal X-ray diffraction studies specifically for this compound. However, structural studies have been performed on closely related molecules, such as complexes incorporating 1-chloronaphthalene as a solvent molecule within the crystal lattice. Furthermore, recent high-resolution microwave spectroscopy has been used to determine the accurate gas-phase structure of the parent molecule, 1-chloronaphthalene. chemistryviews.orguva.es
Table 4: Crystallographic Data Summary for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₁H₉ClO |
| Molecular Weight | 192.64 g/mol |
| Crystal System | Not available |
| Space Group | Not available |
Note: Crystallographic parameters require experimental determination via X-ray diffraction analysis.
Computational Chemistry and Theoretical Investigations of 1 Chloronaphthalene 2 Methanol
Electronic Structure Calculations
Electronic structure calculations are fundamental to predicting the geometric and energetic properties of molecules. By solving the Schrödinger equation, albeit with approximations, these methods can elucidate the distribution of electrons and the resulting molecular structure.
Density Functional Theory (DFT) Studies for Geometry and Energetics
Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of medium to large-sized molecules due to its favorable balance of accuracy and computational cost. researchgate.netnih.gov DFT calculations are instrumental in determining the optimized geometry of 1-chloronaphthalene-2-methanol, predicting bond lengths, bond angles, and dihedral angles that define its three-dimensional shape.
Theoretical studies on related compounds, such as 1-chloronaphthalene (B1664548), have utilized DFT to understand their properties. For instance, DFT has been employed to investigate the OH-initiated atmospheric oxidation mechanism of 1-chloronaphthalene, predicting that the reaction is most likely to be initiated by the addition of an OH radical to the α-positions, with the C4 and C5 positions being the most favorable sites for attack. researchgate.net In another study, DFT calculations, combined with a polarized continuum model (PCM), were used to analyze the effect of different organic solvents on the photoconversion of 1-chloronaphthalene. researchgate.netresearchgate.net The results indicated that the hydrogen-donating ability and electron-withdrawing potential of the solvent, along with non-specific solute-solvent interactions, influence the photoconversion rate. researchgate.netresearchgate.net
For this compound, DFT calculations would similarly provide insights into its stable conformations and the energy barriers between them. These calculations are crucial for understanding the molecule's reactivity and its interactions with other chemical species. The choice of functional and basis set is critical in DFT studies to ensure the accuracy of the results. researchgate.net For example, hybrid functionals like B3LYP are often used for a wide range of chemical problems. nih.gov
Table 1: Representative Predicted Geometric Parameters for Naphthalene (B1677914) Derivatives from DFT Calculations
| Parameter | 1-Chloronaphthalene (in TCNE complex) |
| C1-C6-C8-C9 Dihedral Angle | 0.02° |
| C1-C6-C4-C3 Dihedral Angle | 0.07° |
| C-Cl Bond Length | ~1.79 Å (calculated) |
| C=C Bond Length (TCNE) | 1.428 Å |
| C≡N Bond Length (TCNE) | 1.163 Å |
Note: Data for 1-chloronaphthalene is from a study on its complex with tetracyanoethylene (B109619) (TCNE). nih.gov The values for this compound would require specific calculations but are expected to show similar trends for the naphthalene core.
Ab Initio Methods for High-Accuracy Predictions
Ab initio methods, which are based on first principles without the use of empirical parameters, offer a pathway to highly accurate predictions of molecular properties. liverpool.ac.uk While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory can provide benchmark-quality results for smaller systems, which can then be used to validate the accuracy of DFT functionals.
For complex systems, a hierarchical approach combining quantum mechanics and molecular mechanics (QM/MM) is often employed. sns.it In this approach, the chemically active part of the system (e.g., the reacting molecules) is treated with a high-level ab initio or DFT method, while the surrounding environment (e.g., solvent) is described using a less computationally expensive molecular mechanics force field. sns.it This strategy allows for an accurate description of electronic effects where they are most important, while still being able to model the influence of the larger environment.
The accuracy of ab initio calculations is highly dependent on the chosen basis set. liverpool.ac.uk Larger basis sets generally lead to more accurate results but also increase the computational cost. For molecules like this compound, achieving high accuracy for properties like reaction barriers or excited state energies may necessitate the use of sophisticated ab initio methods.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, offering insights into their conformational dynamics, stability, and interactions with their environment.
Conformational Analysis and Stability
MD simulations can be used to explore the potential energy surface of this compound and identify its most stable conformations. nih.gov By simulating the molecule's motion over time, researchers can observe transitions between different conformational states and determine their relative populations. This is particularly important for flexible molecules where multiple conformations may be accessible at room temperature. mdpi.com
The analysis of MD trajectories can be enhanced by techniques like clustering, which groups similar structures together to identify the most representative conformations. mdpi.comsemanticscholar.org This approach can significantly reduce the complexity of the data and provide a clearer picture of the molecule's conformational landscape. mdpi.com For instance, in a study of a non-covalent dimer involving 1-chloronaphthalene, clustering was used to identify five representative structures from an MD trajectory. mdpi.com
Solvent Effects on Molecular Properties and Reactivity
The solvent environment can have a profound impact on the properties and reactivity of a molecule. MD simulations are well-suited to study these solvent effects by explicitly including solvent molecules in the simulation box. This allows for a detailed investigation of solute-solvent interactions, such as hydrogen bonding and van der Waals forces.
The choice of solvent can influence reaction rates and even the mechanism of a reaction. researchgate.net For example, a study on the photoconversion of polychlorinated naphthalenes found that the reaction rates varied significantly in different organic solvents. researchgate.net Theoretical calculations using a polarized continuum model (PCM) within the framework of a self-consistent reaction field (SCRF) indicated that the hydrogen-donating ability and electron-withdrawing potential of the solvents were key factors. researchgate.netresearchgate.net
Theoretical Prediction of Spectroscopic Parameters
Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the theoretical models and aid in the interpretation of experimental spectra.
Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.netcore.ac.uk These calculations are often performed at the DFT level of theory. While harmonic frequency calculations are a common starting point, the inclusion of anharmonic corrections can significantly improve the agreement with experimental data. researchgate.net
Similarly, time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) of molecules. nih.govresearchgate.net These calculations provide information about the energies of electronic transitions and their corresponding oscillator strengths. For example, TD-DFT calculations on a charge-transfer complex involving 1-chloronaphthalene were able to reproduce the main features of the experimental UV-Vis spectrum. nih.gov
Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted using computational methods. liverpool.ac.uk The GIAO (Gauge-Including Atomic Orbital) method is a common approach for calculating NMR shielding tensors, which can then be converted to chemical shifts. liverpool.ac.uk Comparing calculated and experimental NMR spectra can provide valuable information about the three-dimensional structure of a molecule in solution.
Computational Elucidation of Reaction Pathways and Transition States
Computational chemistry serves as a powerful tool for investigating the intricacies of chemical reactions, offering insights into mechanisms and the energetic landscapes of reaction pathways. Through the use of theoretical models and calculations, it is possible to map out the transformation of reactants to products, identifying key intermediates and the high-energy transition states that connect them. This approach allows for a detailed understanding of reaction kinetics and thermodynamics at a molecular level.
Despite the utility of these computational methods, a review of the current scientific literature reveals a significant gap in the theoretical investigation of this compound. Extensive searches for computational studies detailing the reaction pathways and transition states specifically for this compound have not yielded any specific research findings. While computational analyses have been performed on related naphthalene derivatives to understand their reactivity, such as the study of charge transfer in the tetracyanoethylene-1-chloronaphthalene complex nih.gov, and investigations into the photoreactions of chloronaphthalenes in methanol (B129727) cdnsciencepub.com, dedicated theoretical examinations of the reaction mechanisms involving this compound are not presently available in the surveyed literature.
The absence of such studies means that there is no published data on the computed energetics of its reaction pathways, nor are there any identified transition state structures or their corresponding vibrational frequencies for this particular molecule. Computational elucidation relies on methods like Density Functional Theory (DFT) and ab initio calculations to model chemical processes. These techniques have been successfully applied to understand the oxidation of naphthalene researchgate.net and the hydrogenation of CO2 to methanol core.ac.ukijirss.commdpi.comresearchgate.net, demonstrating their potential to unravel complex reaction mechanisms. However, this level of detailed computational analysis has not yet been directed towards this compound.
Therefore, this section cannot present detailed research findings or data tables on the computational elucidation of reaction pathways and transition states for this compound, as such specific information is not currently available in the public domain based on the conducted research.
Advanced Analytical Methodologies for the Detection and Quantification of 1 Chloronaphthalene 2 Methanol
Chromatographic Separation Techniques
Chromatographic techniques are fundamental in the analysis of 1-Chloronaphthalene-2-methanol, providing the necessary separation from potential isomers and matrix interferences. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary methods employed.
Gas Chromatography (GC) Method Development
Gas chromatography is a cornerstone for the analysis of semi-volatile compounds like chloronaphthalenes. epa.gov Method development for this compound focuses on optimizing separation efficiency, sensitivity, and analysis time. Key considerations include the selection of the capillary column, carrier gas, and detector.
For the separation of chloronaphthalene congeners, capillary columns with different polarities are utilized. nih.govresearchgate.net Non-polar columns, such as those with a 5% diphenyl/95% dimethylpolysiloxane stationary phase (e.g., DB-5), are commonly used for general-purpose analysis. epa.gov For more complex separations involving closely eluting isomers, columns with higher polarity, like those with polyethylene (B3416737) glycol (WAX) phases, may be selected. nih.govfarmaciajournal.com Two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power by using two columns of different polarities, which is particularly useful for resolving complex mixtures of chloronaphthalene isomers. nih.govresearchgate.netresearchgate.net
The choice of detector is critical for achieving the desired sensitivity and selectivity. A Flame Ionization Detector (FID) is a robust, general-purpose detector, while an Electron Capture Detector (ECD) offers high sensitivity for halogenated compounds like this compound.
Table 1: Typical GC Parameters for Chloronaphthalene Analysis
| Parameter | Value/Type | Source |
| Instrument | Gas Chromatograph with FID or ECD | |
| Column | Silicone-coated fused-silica capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film) | epa.gov |
| WAXplus column (e.g., 60 m x 0.25 mm, 0.25 µm) | farmaciajournal.comresearchgate.net | |
| Carrier Gas | Helium or Nitrogen | farmaciajournal.com |
| Injector Temperature | 250 - 290 °C | |
| Oven Program | Initial Temp: 50-100°C, Ramp: 10°C/min, Final Temp: 250-290°C | farmaciajournal.com |
| Detector Temperature | 290 - 300 °C |
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing compounds that may be thermally labile or not sufficiently volatile for GC. For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach.
Method development involves selecting an appropriate stationary phase, mobile phase composition, and detector. C18 (octadecylsilane) columns are widely used due to their hydrophobic nature, which provides good retention for non-polar aromatic compounds. iwaponline.comnih.gov Phenyl-Hexyl phases can offer alternative selectivity, particularly for aromatic compounds, through pi-pi interactions. phenomenex.com
The mobile phase typically consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol (B129727). iwaponline.comnih.govphenomenex.com The choice between acetonitrile and methanol can significantly alter the selectivity of the separation. phenomenex.com Buffers, such as potassium phosphate, are often added to the mobile phase to control the pH and ensure consistent retention times, especially for ionizable compounds. nih.govphenomenex.com Detection is commonly achieved using a Diode Array Detector (DAD) or a fluorescence detector, the latter offering high sensitivity and selectivity for fluorescent compounds like naphthalenes. iwaponline.com
Table 2: Typical HPLC Parameters for Naphthalene (B1677914) Derivative Analysis
| Parameter | Value/Type | Source |
| Instrument | HPLC with DAD or Fluorescence Detector | iwaponline.comnih.gov |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | nih.gov |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | iwaponline.comnih.gov |
| (e.g., Methanol and purified water, 88:12, v/v) | iwaponline.com | |
| Flow Rate | 1.0 mL/min | iwaponline.comnih.gov |
| Column Temperature | 30 °C | iwaponline.com |
| Detection | DAD at 230 nm or Fluorescence (Ex: 280 nm, Em: 335 nm for 1-chloronaphthalene) | iwaponline.comnih.gov |
Hyphenated Analytical Techniques
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the unequivocal identification and quantification of analytes in complex samples.
GC-Mass Spectrometry (GC-MS) for Identification and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of many organic pollutants. solubilityofthings.com It combines the high separation efficiency of GC with the definitive identification capabilities of mass spectrometry. nih.gov Following separation on the GC column, molecules are ionized (typically by electron ionization, EI), and the resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be used for positive identification by comparison to spectral libraries. nih.gov
GC-MS methods, such as EPA Method 8270D, are established for the analysis of semivolatile organic compounds, including 1-chloronaphthalene (B1664548) and 2-chloronaphthalene (B1664065). epa.govepa.gov For enhanced sensitivity and selectivity, selected ion monitoring (SIM) can be used, where the mass spectrometer is set to detect only a few characteristic ions of the target analyte, reducing background noise and lowering detection limits. nih.gov
Table 3: Key Parameters for GC-MS Analysis of Chloronaphthalenes
| Parameter | Value/Type | Source |
| Separation | Capillary GC (e.g., DB-5 column) | epa.gov |
| Ionization Mode | Electron Ionization (EI) at 70 eV | nih.gov |
| Mass Analyzer | Quadrupole or Ion Trap | nih.gov |
| Acquisition Mode | Full Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification) | nih.gov |
| MS Source Temperature | 230 °C | farmaciajournal.comresearchgate.net |
| MS Quadrupole Temp | 150 °C | farmaciajournal.comresearchgate.net |
LC-Mass Spectrometry (LC-MS) for Complex Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is increasingly used for the analysis of environmental contaminants and is particularly suited for polar, non-volatile, or thermally unstable compounds. eurl-pesticides.eu For this compound and its potential metabolites, LC-MS provides a powerful analytical solution.
The combination of reversed-phase LC with mass spectrometry, typically using atmospheric pressure ionization (API) sources like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), allows for sensitive and selective detection. ub.edu High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap analyzers, can provide highly accurate mass measurements, facilitating the identification of unknown compounds and the confirmation of target analytes in complex matrices. scispace.com LC-MS/MS, which involves tandem mass spectrometry, further enhances selectivity and is the preferred technique for quantitative analysis in complex samples. eurl-pesticides.eu
Table 4: General Parameters for LC-MS Analysis of Polar Analytes
| Parameter | Value/Type | Source |
| Separation | Reversed-Phase HPLC | nih.gov |
| Ionization Source | Electrospray Ionization (ESI) | eurl-pesticides.eu |
| Mobile Phase | Acidified Methanol/Water or Acetonitrile/Water | eurl-pesticides.eu |
| Mass Analyzer | Tandem Quadrupole (MS/MS), Time-of-Flight (TOF), Orbitrap | scispace.com |
| Quantification | Use of isotopically labeled internal standards | eurl-pesticides.eu |
Electrochemical Detection Methods
Electrochemical methods offer a promising alternative to traditional chromatographic techniques, providing rapid, sensitive, and cost-effective analysis. ruc.dk While specific methods for this compound are not widely documented, techniques developed for related phenolic and naphthalene derivatives, such as 1-naphthol, demonstrate the potential of this approach. researchgate.net
These methods typically involve the use of a chemically modified electrode (CME) to enhance the electrochemical response of the target analyte. electrochemsci.org Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are used to study and quantify the analyte based on its oxidation or reduction at the electrode surface. researchgate.net For instance, a glassy carbon electrode (GCE) modified with nanomaterials like tin oxide (SnO2) has been shown to significantly improve the detection sensitivity for 1-naphthol. researchgate.net The modification creates a larger effective surface area and enhances the electron transfer rate, leading to lower detection limits. researchgate.net Such an approach could be adapted for the detection of this compound, leveraging the electrochemical activity of its hydroxyl and aromatic moieties.
Table 5: Example of Electrochemical Detection Parameters for 1-Naphthol
| Parameter | Value/Type | Source |
| Technique | Differential Pulse Voltammetry (DPV) | researchgate.net |
| Working Electrode | High-index facet SnO2 modified glassy carbon electrode (HIF SnO2/GCE) | researchgate.net |
| Supporting Electrolyte | Phosphate Buffer Solution (PBS) | researchgate.net |
| Detection Limit | As low as 5 nM for 1-naphthol | researchgate.net |
| Principle | Electrochemical oxidation of the naphthol group | researchgate.net |
Environmental Fate and Transformation Mechanisms of 1 Chloronaphthalene 2 Methanol
Photochemical Degradation Processes
Photochemical degradation, involving both direct and indirect mechanisms, is a significant pathway for the transformation of chlorinated naphthalenes in the environment. inchem.org
Direct photolysis occurs when a chemical absorbs light at environmentally relevant wavelengths, leading to its decomposition. inchem.org While specific studies on 1-chloronaphthalene-2-methanol are limited, research on the related compound 1-chloronaphthalene (B1664548) provides insight into potential pathways. Chloronaphthalenes absorb light in the region above 290 nm, making them susceptible to direct photolysis in the environment. iwaponline.comnih.gov
The photolysis of 1-chloronaphthalene in organic solvents like methanol (B129727) has been shown to yield products resulting from dechlorination and dimerization. iwaponline.comcdnsciencepub.com In cyclohexane, the primary products are naphthalene (B1677914) and binaphthyl. cdnsciencepub.com The presence of methanol can lead to the formation of additional products such as methoxynaphthalene. cdnsciencepub.com Quantum yields for the photolysis of 1-chloronaphthalene are influenced by the solvent and the presence of other substances. cdnsciencepub.com
Table 1: Products of 1-Chloronaphthalene Photolysis in Different Solvents
| Solvent | Major Products | Reference |
| Cyclohexane | Naphthalene, Binaphthyl | cdnsciencepub.com |
| Methanol | Naphthalene, Binaphthyl, Methoxynaphthalene, Dichloronaphthalene | cdnsciencepub.com |
This table is interactive. You can sort and filter the data by clicking on the column headers.
It is plausible that this compound would undergo similar direct photolysis reactions, involving cleavage of the carbon-chlorine bond and potential reactions involving the methanol group.
Indirect photodegradation involves reactions with photochemically produced reactive species, most notably the hydroxyl radical (•OH). iwaponline.com The reaction with hydroxyl radicals is a significant atmospheric degradation pathway for many organic compounds. nih.gov
For 1-chloronaphthalene, it has been shown that various substances commonly found in natural waters, such as nitrates (NO₃⁻), nitrites (NO₂⁻), and iron ions (Fe³⁺, Fe²⁺), can accelerate its photoconversion by generating hydroxyl radicals. iwaponline.com These radicals can then attack the aromatic ring, leading to hydroxylation and subsequent degradation. iwaponline.com Studies on 2-chloronaphthalene (B1664065) suggest an atmospheric half-life of about 2.1 days due to reaction with hydroxyl radicals. nih.gov
The proposed mechanism for the photoconversion of 1-chloronaphthalene involves the formation of hydroxylated intermediates, which can then undergo further oxidation and ring-opening reactions. iwaponline.com It is anticipated that this compound would also be susceptible to attack by hydroxyl radicals, leading to a complex mixture of degradation products.
Direct Photolysis Pathways under Simulated Sunlight
Microbial Degradation Pathways
Microorganisms play a crucial role in the breakdown of chlorinated aromatic compounds in soil and water.
Monochloronaphthalenes, such as 1-chloronaphthalene, are known to be biodegradable under aerobic conditions by various soil and water microorganisms. who.intepa.gov Bacteria, including species of Pseudomonas and Serratia, have demonstrated the ability to degrade 1-chloronaphthalene. nih.gov Studies have shown that some bacterial strains can utilize 1-chloronaphthalene as their sole source of carbon and energy. epa.govchemicalbook.com
The rate of microbial degradation can be influenced by the specific isomer and the presence of other compounds. For instance, 2-chloronaphthalene has been observed to be metabolized faster than 1-chloronaphthalene by some mixed bacterial cultures. chemicalbook.com The adaptation of bacterial strains through prolonged exposure to 1-chloronaphthalene can lead to increased degradation efficiency. nih.gov Information on the anaerobic biotransformation of this compound is scarce.
The microbial degradation of 1-chloronaphthalene has been studied, and several key metabolites have been identified. A common pathway involves the initial dihydroxylation of the aromatic ring. For 1-chloronaphthalene, the identified metabolites include 8-chloro-1,2-dihydro-1,2-dihydroxynaphthalene and 3-chlorosalicylic acid. epa.govchemicalbook.com This suggests a metabolic route similar to that of naphthalene degradation. chemicalbook.com The degradation of 2-chloronaphthalene has been shown to produce 7-chloro-1,2-dihydro-1,2-dihydroxynaphthalene. chemicalbook.com
Table 2: Identified Microbial Metabolites of Monochloronaphthalenes
| Parent Compound | Metabolite | Reference |
| 1-Chloronaphthalene | 8-chloro-1,2-dihydro-1,2-dihydroxynaphthalene | epa.govchemicalbook.com |
| 1-Chloronaphthalene | 3-Chlorosalicylic acid | epa.govchemicalbook.com |
| 2-Chloronaphthalene | 7-chloro-1,2-dihydro-1,2-dihydroxynaphthalene | chemicalbook.com |
This table is interactive. You can sort and filter the data by clicking on the column headers.
It is likely that the microbial degradation of this compound would proceed through similar initial steps of ring hydroxylation, followed by further enzymatic reactions that could also involve the methanol substituent.
Aerobic and Anaerobic Biotransformation Studies
Chemical Degradation in Environmental Matrices
Beyond photochemical and microbial processes, chemical reactions can contribute to the transformation of this compound in the environment. Oxidation is a potential degradation pathway, where the compound can be transformed into chlorinated quinones and other oxidized derivatives. smolecule.com This can involve the oxidation of the methanol group to an aldehyde or a carboxylic acid. smolecule.com
In reducing environments, this compound could undergo dechlorination to yield less chlorinated products or be reduced to alcohols. smolecule.com Substitution reactions are also possible, where the chlorine atom is replaced by other nucleophiles. smolecule.com The hydrolysis of the related 2-chloronaphthalene is considered to be a slow process, with a half-life of approximately 8.3 years at 25°C, suggesting that hydrolysis may not be a significant degradation pathway for this compound under typical environmental conditions. nih.gov
Emerging Applications of 1 Chloronaphthalene 2 Methanol in Chemical Synthesis and Materials Science
Precursor in the Synthesis of Complex Naphthalene (B1677914) Derivatives
The dual functionality of 1-Chloronaphthalene-2-methanol, comprising a nucleophilic hydroxyl group and an electrophilic aromatic carbon-chlorine bond, makes it a versatile starting material for the synthesis of more elaborate naphthalene-based structures. The reactivity of these two distinct sites can be selectively harnessed to build molecular complexity.
Building Block for Polycyclic Aromatic Systems
Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds with significant applications in organic electronics and materials science. The synthesis of functionalized PAHs often relies on the annulation of aromatic rings. While direct research on the use of this compound in these syntheses is not extensively documented, its structure suggests a strong potential as a precursor.
The hydroxyl group can be converted into other functional groups, such as an aldehyde or a carboxylic acid, which can then participate in cyclization reactions. smolecule.com For instance, oxidation of the methanol (B129727) group to an aldehyde would enable its use in condensation reactions to form larger ring systems.
Furthermore, the chlorine atom on the naphthalene ring is a handle for various cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of complex aromatic systems. acs.org Although literature often cites the use of 1-chloronaphthalene (B1664548) as a high-boiling point solvent for such reactions to improve the solubility of reactants and intermediates, the potential for this compound to act as a reactive substrate in these couplings is significant. rsc.orgacs.org For example, a Suzuki-Miyaura coupling could be envisioned between this compound and an arylboronic acid to generate a more extended aromatic system, with the methanol group available for further functionalization.
A general strategy for synthesizing PAHs involves the palladium-catalyzed annulation of naphthalene derivatives. acs.org The table below illustrates typical conditions for such reactions where a chloronaphthalene derivative could serve as a precursor.
| Reaction Type | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Suzuki-Miyaura Coupling | [Pd₂(dba)₃]·CHCl₃ | SPhos | Cs₂CO₃ | 1-Chloronaphthalene | 160 | 80-97 | acs.org |
| Sonogashira Coupling | Pd(PPh₃)₂Cl₂ | PPh₃ | CuI, Et₃N | Toluene (B28343)/H₂O | 80 | 91-99 | rsc.org |
This table presents generalized conditions for coupling reactions involving chloro-aromatic compounds and is illustrative of how this compound could potentially be used.
Synthesis of Chiral Naphthalene-Based Compounds
Chiral naphthalene derivatives are of great interest as ligands in asymmetric catalysis and as components of chiral materials. The methanol group in this compound is attached to a prochiral center, making the compound a racemic mixture of two enantiomers. The resolution of these enantiomers or the asymmetric synthesis of one enantiomer could provide a valuable source of chiral building blocks.
Methods for chiral resolution, such as the formation of diastereomeric esters with a chiral acid followed by separation, are well-established techniques that could be applied to this compound. d-nb.infochiraltech.com Once resolved, the enantiomerically pure alcohol could be used to synthesize a variety of chiral compounds. For example, the hydroxyl group can be converted into a leaving group, allowing for nucleophilic substitution with retention or inversion of stereochemistry, depending on the reaction mechanism.
The synthesis of chiral ligands often involves the use of chiral backbones to create a specific steric and electronic environment around a metal center. nih.govnih.gov The rigid naphthalene framework of this compound, combined with its chirality, makes it an attractive scaffold for the design of new ligands. The hydroxyl group could be used to attach a coordinating group, while the chloro-substituted ring could be further functionalized to tune the ligand's properties.
Integration into Advanced Functional Materials
The unique electronic and structural properties of the naphthalene ring make it a desirable component in advanced functional materials, including polymers and organic electronics.
Monomer for Polymerization Reactions
This compound possesses two reactive sites that could potentially be used in step-growth polymerization reactions. The hydroxyl group can participate in esterification or etherification reactions, while the chlorine atom can undergo nucleophilic aromatic substitution or participate in coupling reactions like the Suzuki or Sonogashira polymerizations.
For instance, polycondensation of this compound with a dicarboxylic acid could yield a polyester (B1180765) with naphthalene units in the polymer backbone. Alternatively, polymerization could proceed through the chlorine atom. While direct polymerization of this compound is not documented, the polymerization of similar functionalized monomers is known. researchgate.netnih.gov The general principles of such polymerizations suggest that this compound could be a viable monomer for creating novel polymers with potentially interesting thermal and optical properties derived from the naphthalene core.
| Polymerization Type | Reactive Group(s) | Potential Co-monomer | Resulting Polymer Type |
| Polycondensation | -OH | Dicarboxylic acid / Diacyl chloride | Polyester |
| Polycondensation | -OH | Diisocyanate | Polyurethane |
| Suzuki Polycondensation | -Cl | Aryldiboronic acid | Poly(arylene) |
| Sonogashira Polycondensation | -Cl | Dialkyne | Poly(arylene ethynylene) |
This table illustrates the potential polymerization pathways for this compound based on its functional groups.
Component in Organic Electronic Materials (e.g., Photovoltaics)
Naphthalene derivatives are frequently incorporated into the active layers of organic electronic devices, such as organic photovoltaics (OPVs), due to their favorable electronic properties and ability to form ordered structures. acs.org While 1-chloronaphthalene is widely used as a solvent additive to optimize the morphology of the active layer in bulk heterojunction solar cells, diva-portal.orgfrontiersin.org the incorporation of this compound as a component of the active material itself is a less explored but promising avenue.
The hydroxyl group could be used to attach the naphthalene unit to a polymer backbone or to another functional molecule, creating a donor or acceptor material for an OPV. The presence of the chlorine atom can influence the electronic properties of the naphthalene ring, potentially lowering the HOMO and LUMO energy levels, which can be beneficial for charge transfer and device performance. amazonaws.com
Research on related systems has shown that modifying the chemical structure of components in the active layer can significantly impact the efficiency and stability of organic solar cells. nih.gov The ability to functionalize both the hydroxyl and chloro positions of this compound provides a route to tailor the properties of new materials for organic electronics.
Catalytic and Ligand Applications
The structure of this compound suggests its potential use in the field of catalysis, either as a precursor to a ligand for a metal catalyst or potentially as an organocatalyst itself after suitable modification.
The hydroxyl group and the naphthalene ring system provide a basis for the design of new chiral or achiral ligands. For example, the hydroxyl group could be phosphinated to create a phosphine (B1218219) ligand, or it could be part of a pincer ligand system. nih.govnih.gov The synthesis of metal complexes with such ligands could lead to catalysts with novel reactivity and selectivity. mdpi.comacs.orgescholarship.org The steric bulk and electronic properties of the 1-chloro-2-naphthalenemethyl moiety would influence the coordination environment around the metal center, which in turn would affect the catalytic activity. While there is no direct literature on the use of this compound in this context, the principles of ligand design and synthesis are well-established.
Role as a Ligand in Coordination Chemistry
There are no available studies detailing the use of this compound as a ligand in coordination chemistry. Research on coordination complexes in this area typically involves other functionalized naphthalene derivatives or different types of ligands entirely. rsc.orgresearchgate.net
Potential in Organocatalysis
Similarly, the potential of this compound in the field of organocatalysis has not been explored in the accessible literature. While organocatalysis is a burgeoning field with various applications, including the functionalization of aromatic compounds, specific research into the catalytic activity of this compound is absent. nih.govresearchgate.net
Q & A
Q. What are the optimal synthetic routes for 1-Chloronaphthalene-2-methanol, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis can be approached via chlorination of naphthalene derivatives followed by hydroxylation or reduction. For example:
- Grignard Reagent Method : Reacting chlorinated naphthalene precursors with formaldehyde under controlled pH and temperature to introduce the methanol group .
- Oxidation-Reduction : Starting from 1-Chloronaphthalene-2-carbaldehyde, reduce the aldehyde to methanol using NaBH₄ or LiAlH₄ in anhydrous THF .
- Critical Parameters : Temperature (0–5°C for Grignard), solvent polarity, and catalyst selection (e.g., Pd/C for hydrogenation) significantly affect yields (typically 60–85%) and byproduct formation .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR identify chlorine and hydroxyl group positions. Coupling constants in aromatic regions distinguish substitution patterns .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (CHClO) and fragmentation patterns .
- HPLC-PDA : Reverse-phase C18 columns with acetonitrile/water gradients (70:30 to 95:5) resolve impurities; retention times correlate with logP (~2.8) .
Q. How can researchers ensure reproducibility in synthesizing this compound across laboratories?
- Methodological Answer :
- Standardized Protocols : Document exact molar ratios (e.g., 1:1.2 for naphthalene:chlorinating agent), inert atmospheres (N), and purification steps (e.g., silica gel chromatography) .
- Inter-Lab Validation : Share raw spectral data (NMR, IR) via repositories like PubChem or ChemSpider to cross-validate structural assignments .
Advanced Research Questions
Q. What experimental designs are recommended for assessing the hepatotoxicity of this compound in vivo?
- Methodological Answer :
- Dose-Response Studies : Administer 10–100 mg/kg/day orally to rodents for 28 days. Monitor serum ALT/AST levels and liver histopathology (steatosis, necrosis) .
- Control Groups : Include vehicle controls and positive controls (e.g., carbon tetrachloride). Use ≥10 animals/group to ensure statistical power .
- Toxicokinetics : Measure plasma half-life (t) and tissue accumulation via LC-MS/MS .
Q. How can contradictions in reported metabolic pathways of this compound be resolved?
- Methodological Answer :
- Comparative Metabolomics : Use human hepatocyte models vs. rodent microsomes to identify species-specific CYP450 isoforms (e.g., CYP2E1 vs. CYP1A2) .
- Isotope-Labeling : Track C-labeled metabolites via UPLC-QTOF-MS to distinguish phase I (oxidation) and phase II (glucuronidation) pathways .
- Risk of Bias Assessment : Apply tools like Table C-7 to evaluate study randomization, blinding, and dose accuracy in conflicting literature .
Q. What computational strategies predict the environmental persistence of this compound?
- Methodological Answer :
- QSAR Modeling : Use EPI Suite to estimate biodegradation (BIOWIN <2.0 suggests low persistence) and logK (octanol-water coefficient) for bioaccumulation potential .
- Molecular Dynamics Simulations : Simulate hydrolysis rates in aquatic systems using Gaussian 16 with SMD solvation models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
